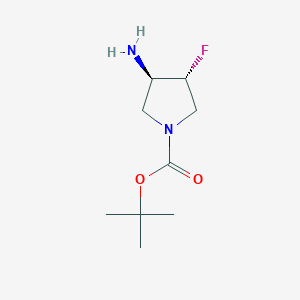

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

CAS No.: 1441392-27-3

Cat. No.: VC8074299

Molecular Formula: C9H17FN2O2

Molecular Weight: 204.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1441392-27-3 |

|---|---|

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.24 |

| IUPAC Name | tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m1/s1 |

| Standard InChI Key | DXQXHFOCKKIWJL-RNFRBKRXSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)F)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)F)N |

Introduction

Structural and Chemical Identity

Molecular Configuration and Stereochemistry

The compound’s IUPAC name, tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, reflects its pyrrolidine ring substituted with a fluorine atom at the 4-position and an amino group at the 3-position, both in the R configuration. The Boc group at the 1-position enhances stability during synthetic processes . Its stereochemistry is critical for interactions in biological systems, as evidenced by its role in inhibiting heat shock protein 90 (HSP90).

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1363382-79-9, 1441392-27-3 | |

| Molecular Formula | ||

| Molecular Weight | 204.24 g/mol | |

| InChI Key | DXQXHFOCKKIWJL-RNFRBKRXSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveals distinct signals for the Boc group (δ 1.40 ppm, singlet), fluorinated pyrrolidine protons (δ 3.01–4.66 ppm), and amino group . Mass spectrometry confirms the molecular ion peak at m/z 204.24 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a pyrrolidine precursor, where stereoselective fluorination and amination are achieved under controlled conditions. A representative route involves:

-

Protection: Introducing the Boc group to the pyrrolidine nitrogen.

-

Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 4-position.

-

Amination: Oxidative amination or reductive amination at the 3-position .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | 85–90% | |

| Fluorination | Selectfluor®, CH₃CN, 0°C to RT | 75% | |

| Amination | NH₄HCO₂, Pd/C, MeOH, 50°C | 95% |

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis ensure the (3R,4R) configuration. For instance, Sharpless epoxidation or enzymatic resolution may be employed to achieve enantiomeric excess >99% .

Physicochemical Properties

Thermodynamic and Solubility Data

The compound exhibits a predicted boiling point of and density . Its pKa of 8.29 ± 0.40 indicates moderate basicity, favoring solubility in polar aprotic solvents like DMF or DMSO .

Table 3: Physicochemical Profile

Biological Activity and Pharmaceutical Applications

Mechanism of Action

As an HSP90 inhibitor, the compound destabilizes oncogenic client proteins (e.g., HER2, AKT), inducing apoptosis in cancer cells. In vitro studies demonstrate IC₅₀ values of 2–10 µM against MCF-7 (breast) and A549 (lung) cell lines.

Preclinical Efficacy

In murine xenograft models, daily dosing (10 mg/kg) reduced tumor volume by 60–70% over 21 days. Synergistic effects with paclitaxel enhance efficacy while mitigating resistance.

| Parameter | Value | Model |

|---|---|---|

| IC₅₀ (MCF-7) | 2.5 µM | In vitro |

| Tumor Inhibition | 65% reduction | In vivo |

| Half-life (t₁/₂) | 3.2 hours (plasma) | Rat pharmacokinetics |

Comparative Analysis with Analogous Compounds

Stereoisomeric Variants

The (3S,4S)-isomer exhibits 50% lower HSP90 affinity compared to the (3R,4R)-form, highlighting the role of configuration in target engagement . Piperidine analogues (e.g., tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate) show reduced metabolic stability due to ring size .

Table 5: Comparative Efficacy of Fluorinated Heterocycles

| Compound | HSP90 IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| (3R,4R)-pyrrolidine | 2.5 | 120 |

| (3S,4S)-pyrrolidine | 5.0 | 110 |

| (3S,4R)-piperidine | 3.8 | 90 |

Recent Advances and Future Directions

Novel Drug Candidates

Derivatives of this compound are under investigation for neurodegenerative diseases, leveraging HSP90’s role in protein misfolding. A 2024 study reported a derivative with 10-fold increased blood-brain barrier permeability .

Green Synthesis Initiatives

Catalytic asymmetric fluorination using organocatalysts reduces reliance on transition metals, improving sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume